Clorhidrato de 2-(Piperidin-4-iloxi)-piridina

Descripción general

Descripción

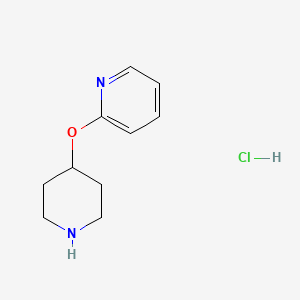

2-(Piperidin-4-yloxy)-pyridine hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O and its molecular weight is 214.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Piperidin-4-yloxy)-pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-4-yloxy)-pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-(Piperidin-4-yloxy)-pyridine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to interact effectively with biological targets, making it valuable in drug formulation. Research indicates its potential in developing treatments for conditions such as Alzheimer's disease and schizophrenia, where modulation of neurotransmitter systems is essential .

Case Studies:

- Neurological Disorders: Studies have explored the efficacy of compounds derived from 2-(Piperidin-4-yloxy)-pyridine hydrochloride in animal models of neurodegenerative diseases. These studies often focus on the compound's ability to enhance cognitive function and reduce neuroinflammation.

Biochemical Research

Receptor Binding and Enzyme Inhibition

In biochemical research, this compound is utilized to study receptor binding and enzyme inhibition mechanisms. It aids in understanding molecular interactions critical for drug discovery and development. The compound's ability to inhibit specific enzymes makes it a candidate for further exploration in therapeutic applications .

Research Findings:

- Enzyme Inhibition Studies: Experiments have demonstrated that derivatives of this compound can effectively inhibit metalloproteinases (MMPs), which are implicated in various diseases, including cancer and arthritis .

Material Science

Advanced Materials Formulation

In material science, 2-(Piperidin-4-yloxy)-pyridine hydrochloride is employed in formulating advanced materials such as polymers and coatings. Its incorporation enhances the chemical stability and performance of these materials, making them suitable for diverse applications .

Applications:

- Coatings: The compound is used to develop coatings that exhibit improved resistance to environmental degradation.

- Polymers: It contributes to the synthesis of polymers with enhanced mechanical properties.

Agricultural Chemistry

Development of Agrochemicals

The compound also plays a role in agricultural chemistry, particularly in developing environmentally friendly agrochemicals. Its application extends to formulating pest control agents that are effective yet less harmful to non-target organisms .

Case Studies:

- Pest Control Agents: Research has shown that formulations containing this compound exhibit significant efficacy against common agricultural pests while minimizing ecological impact.

Analytical Chemistry

Standardization in Analytical Methods

In analytical chemistry, 2-(Piperidin-4-yloxy)-pyridine hydrochloride is utilized as a standard substance in various analytical methods. This ensures accurate measurements and quality control across laboratory settings .

Uses:

- Quality Control: It is employed in assays to validate the performance of analytical techniques such as HPLC and mass spectrometry.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Intermediate for neurological drugs | Enhances cognitive function in animal models |

| Biochemical Research | Receptor binding and enzyme inhibition | Effective MMP inhibitors studied for cancer treatment |

| Material Science | Advanced materials and coatings | Improved chemical stability |

| Agricultural Chemistry | Development of eco-friendly agrochemicals | Effective against pests with minimal ecological impact |

| Analytical Chemistry | Standardization in assays | Ensures accuracy in HPLC and mass spectrometry |

Actividad Biológica

2-(Piperidin-4-yloxy)-pyridine hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure

The compound features a piperidine ring attached to a pyridine moiety via an ether linkage. This structural arrangement is significant for its biological activity, particularly in receptor binding and enzyme inhibition.

1. Antimicrobial Activity

Research indicates that derivatives of piperidine, including 2-(Piperidin-4-yloxy)-pyridine hydrochloride, exhibit antimicrobial properties. In a study focusing on NorA efflux pump inhibitors against Staphylococcus aureus, the compound demonstrated significant efficacy at low concentrations, synergizing with other antibiotics to enhance their effectiveness without causing membrane depolarization .

2. Analgesic Properties

The compound has been investigated for its analgesic effects through dual action on histamine H3 and sigma-1 receptors. In preclinical models, it showed promising results in alleviating both nociceptive and neuropathic pain . The mechanism involves the modulation of neurotransmitter release and receptor activity, highlighting the potential for treating chronic pain conditions.

3. Neuroprotective Effects

Recent studies have suggested that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. The incorporation of piperidine into drug designs has improved brain bioavailability and antioxidant properties, making it a candidate for further exploration in neuroprotection .

Case Study: Antimicrobial Efficacy

A specific study evaluated the efficacy of various piperidine derivatives against resistant bacterial strains. The findings indicated that 2-(Piperidin-4-yloxy)-pyridine hydrochloride significantly reduced the minimum inhibitory concentration (MIC) of co-administered antibiotics, demonstrating a synergistic effect against resistant strains of bacteria .

| Compound | MIC (µg/mL) | Synergistic Effect |

|---|---|---|

| Control Antibiotic | 16 | - |

| 2-(Piperidin-4-yloxy)-pyridine | 0.78 | Yes |

Case Study: Pain Management

In a study assessing pain relief in animal models, the compound exhibited significant analgesic activity comparable to established pain relievers. The results indicated a reduction in pain scores when administered at specific dosages, supporting its potential use in clinical settings for pain management .

The biological activity of 2-(Piperidin-4-yloxy)-pyridine hydrochloride can be attributed to several mechanisms:

- Receptor Modulation : The compound acts on histamine H3 receptors and sigma-1 receptors, influencing neurotransmitter release and neuronal excitability.

- Enzyme Inhibition : It inhibits key enzymes involved in neurotransmitter degradation, enhancing cholinergic signaling which is beneficial in neurodegenerative conditions.

- Synergistic Antibiotic Action : By inhibiting efflux pumps in bacteria, it enhances the effectiveness of conventional antibiotics against resistant strains.

Propiedades

IUPAC Name |

2-piperidin-4-yloxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;/h1-3,6,9,11H,4-5,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSKCBJLJRGTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671484 | |

| Record name | 2-[(Piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313490-36-7, 1185308-16-0 | |

| Record name | Pyridine, 2-(4-piperidinyloxy)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313490-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.